Cytotoxic Potency Against HT1080 Fibrosarcoma Cells: (R)-9i vs. Predecessor 26a and Industry Standard RSL3
(R)-9i, which incorporates 2-ethynylthiazole-4-carboxamide as its electrophilic warhead, exhibits an IC50 of 0.0003 μM (0.3 nM) against HT1080 fibrosarcoma cells [1]. This represents a 500-fold improvement in cytotoxic potency over its predecessor 26a, which uses a chloroacetamide warhead and shows an IC50 of 0.15 μM in the same HT1080 cell line . Compared to the widely used GPX4 inhibitor RSL3, which has a reported IC50 of approximately 0.024 μM against OS-RC2 cells, (R)-9i demonstrates an approximately 80-fold greater potency, though head-to-head data in identical cell lines should be noted as cross-study [2]. The extraordinary sub-nanomolar potency of the 2-ethynylthiazole-4-carboxamide-containing inhibitor is directly attributable to the optimized electrophilic character of the 2-ethynyl warhead, which achieves efficient covalent engagement of the GPX4 selenocysteine residue.
| Evidence Dimension | Cytotoxic potency (IC50) against HT1080 fibrosarcoma cells |
|---|---|
| Target Compound Data | (R)-9i IC50 = 0.0003 μM (0.3 nM) |
| Comparator Or Baseline | 26a IC50 = 0.15 μM (HT1080); RSL3 IC50 = 0.024 μM (OS-RC2, cross-study) |
| Quantified Difference | 500-fold more potent than 26a (0.0003 vs. 0.15 μM); approximately 80-fold more potent than RSL3 (0.0003 vs. 0.024 μM, cross-study comparable) |
| Conditions | HT1080 fibrosarcoma cell viability assay; RSL3 data from OS-RC2 renal cell carcinoma |
Why This Matters
Sub-nanomolar potency enables lower dosing requirements, reducing both cost-per-experiment and potential off-target effects at pharmacologically relevant concentrations.
- [1] Gu S, Yang G, Bian H, et al. Development of a Highly Selective Ferroptosis Inducer Targeting GPX4 with 2-Ethynylthiazole-4-carboxamide as Electrophilic Warhead. J Med Chem. 2025;68(3):3309-3323. View Source
- [2] Antitumor activities and ferroptosis selectivity of selected compounds on OS-RC2, 4T1, L-02, and MCF-10A cell lines. Table 2. PMC11234876. View Source
